molecular formula C22H17N3O4S2 B2375628 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 459413-90-2

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2375628
CAS No.: 459413-90-2
M. Wt: 451.52
InChI Key: IFJJJORZZKLWOD-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a thiazole ring, and a sulfamoyl group attached to a benzamide backbone .

Scientific Research Applications

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have a wide range of applications in the field of drug design and discovery . Thus, future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the phenoxybenzamide moiety. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The phenoxybenzamide moiety can be prepared by reacting phenol with benzoyl chloride in the presence of a base such as pyridine .

The final step involves the coupling of the thiazole ring with the phenoxybenzamide moiety through a sulfonamide linkage. This can be achieved by reacting the thiazole derivative with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparison with Similar Compounds

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can be compared with other similar compounds, such as:

    N-[4-(1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but with a carbamothioyl group instead of a sulfamoyl group.

    2-phenoxy-N-(4-thiazol-2-ylsulfamoyl)phenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c26-21(19-8-4-5-9-20(19)29-17-6-2-1-3-7-17)24-16-10-12-18(13-11-16)31(27,28)25-22-23-14-15-30-22/h1-15H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJJJORZZKLWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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